molecular formula C18H17N5O3S B12462092 HIPK2 inhibitor

HIPK2 inhibitor

Cat. No.: B12462092
M. Wt: 383.4 g/mol
InChI Key: YHUKWWWCNSTFHL-UHFFFAOYSA-N
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Description

Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. HIPK2 inhibitors are compounds designed to selectively inhibit the activity of HIPK2, thereby modulating its effects on various cellular processes. These inhibitors are of significant interest in scientific research due to their potential therapeutic applications in cancer, fibrosis, and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the inhibitor TBID was developed by altering the scaffold of the promiscuous CK2 inhibitor TBI. The synthetic route typically includes steps such as:

    Formation of the core scaffold: This involves the construction of the central structure of the inhibitor molecule.

    Functional group modifications: Various functional groups are added or modified to enhance the selectivity and potency of the inhibitor.

    Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.

Industrial Production Methods

Industrial production of HIPK2 inhibitors would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Automated synthesis platforms: For high-throughput production.

    Quality control measures: To ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

HIPK2 inhibitors can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HIPK2 inhibitors include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions are typically the desired HIPK2 inhibitors with enhanced selectivity and potency. By carefully controlling the reaction conditions, researchers can obtain inhibitors with specific properties tailored to their research needs.

Mechanism of Action

HIPK2 inhibitors exert their effects by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, including:

    p53 pathway: HIPK2 phosphorylates and activates p53, a key tumor suppressor protein.

    TGF-β/Smad3 pathway: HIPK2 is involved in the activation of the TGF-β/Smad3 pathway, which plays a role in fibrosis.

    NF-κB pathway: HIPK2 can activate the NF-κB pathway, which is involved in inflammation.

Comparison with Similar Compounds

HIPK2 inhibitors can be compared with other kinase inhibitors based on their selectivity and potency. Some similar compounds include:

HIPK2 inhibitors are unique in their ability to selectively target HIPK2 with high potency, making them valuable tools for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)

InChI Key

YHUKWWWCNSTFHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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